molecular formula C11H17N3 B567527 N2-cyclohexylpyridine-2,4-diamine CAS No. 1249311-46-3

N2-cyclohexylpyridine-2,4-diamine

Cat. No.: B567527
CAS No.: 1249311-46-3
M. Wt: 191.278
InChI Key: JQKCYNGMFFMNDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-cyclohexylpyridine-2,4-diamine is a chemical compound with the molecular formula C11H17N3. It is a derivative of pyridine, featuring a cyclohexyl group attached to the nitrogen atom at the second position and amino groups at the second and fourth positions of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-cyclohexylpyridine-2,4-diamine typically involves the reaction of pyridine-2,4-diamine with cyclohexylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N2-cyclohexylpyridine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N2-cyclohexylpyridine-2,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-cyclohexylpyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest .

Comparison with Similar Compounds

Uniqueness: N2-cyclohexylpyridine-2,4-diamine is unique due to the presence of both the cyclohexyl group and the pyridine ring with amino groups at specific positions. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-N-cyclohexylpyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKCYNGMFFMNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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